molecular formula C13H12N2O4S B2501762 2-((1-Allyl-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid CAS No. 881483-81-4

2-((1-Allyl-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid

Cat. No. B2501762
CAS RN: 881483-81-4
M. Wt: 292.31
InChI Key: XHHPMJDUDNWSOZ-UHFFFAOYSA-N
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Description

The compound "2-((1-Allyl-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid" is a derivative of nicotinic acid, which is a pyridine-based compound. Nicotinic acid and its derivatives are of significant interest in pharmaceutical chemistry due to their biological activities and their role as intermediates in the synthesis of various heterocyclic compounds.

Synthesis Analysis

The synthesis of nicotinic acid derivatives often involves the formation of the pyridine ring or modifications to pre-existing pyridine structures. For example, the synthesis of 2-trifluoromethyl-nicotinic acid derivatives is achieved by developing novel routes that involve the synthesis of the pyridine ring as a key intermediate . Similarly, nicotinic acid esters can be prepared by reacting pyridine-2(1H)-thione derivatives with α-halo-reagents, followed by cyclization and further reactions to yield various heterocyclic compounds . Although these papers do not directly describe the synthesis of "2-((1-Allyl-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid," they provide insight into the types of reactions and strategies that might be employed in its synthesis.

Molecular Structure Analysis

The molecular structure of nicotinic acid derivatives is characterized by the presence of a pyridine ring, which can be functionalized with various substituents. The presence of a thioether group, as indicated by the "thio" prefix in the compound of interest, suggests a sulfur atom linked to the pyridine ring. The "1-Allyl-2,5-dioxopyrrolidin-3-yl" moiety indicates a more complex substituent involving a pyrrolidine ring with an allyl group and two ketone functionalities .

Chemical Reactions Analysis

Nicotinic acid derivatives can undergo a variety of chemical reactions. For instance, ester derivatives can participate in cyclization reactions to form thieno[2, 3-b]pyridines, which can then undergo condensation reactions to yield further derivatives . The presence of functional groups such as esters, thioethers, and ketones in the compound of interest suggests that it may also be amenable to similar types of chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of nicotinic acid derivatives are influenced by their molecular structure. The presence of fluorine atoms, as seen in the synthesis of 2-trifluoromethyl-nicotinic acid derivatives, can significantly affect the acidity, lipophilicity, and metabolic stability of these compounds . The specific physical and chemical properties of "2-((1-Allyl-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid" would depend on the nature of its substituents and their electronic and steric effects on the pyridine ring.

Scientific Research Applications

Industrial Applications of Nicotinic Acid

Nicotinic acid, a pyridine carboxylic acid, is an essential nutrient with a variety of uses in the food, pharmaceutical, and biochemical industries. Its industrial production, traditionally reliant on the oxidation of 5-ethyl-2-methylpyridine, faces challenges due to environmental concerns, notably the by-product nitrous oxide. Recent research focuses on eco-friendly production methods, highlighting the importance of sustainable industrial practices in the production of nicotinic acid for green chemistry applications (Lisicki, Nowak, & Orlińska, 2022).

Synthesis of Nicotinic Acid Based Pseudopeptides

The development of nicotinic acid-based pseudopeptides demonstrates the compound's versatility in synthetic chemistry. Efficient synthesis techniques have been established for amino acid units bearing an amidoxime function on the pyridine ring, expanding the potential for creating novel biologically active molecules. Such advancements underscore nicotinic acid's role in the synthesis of complex organic compounds with potential applications in drug discovery and material science (Ovdiichuk et al., 2015).

Crystal Structure and Pharmacological Properties

Research into the crystal structure of nicotinic acid and its complexes contributes to our understanding of its pharmacological properties. The study of ionic crystals of nicotinic acid in inorganic/organic environments enhances knowledge of its characteristic features, such as the twisting of the carboxyl group and hydrogen-bonding extension. This research aids in elucidating the structural basis for the biological activity of nicotinic acid and its derivatives, informing the design of new therapeutic agents (Athimoolam & Natarajan, 2007).

Sustainable Catalytic Processes

Efforts to develop sustainable catalytic processes for the synthesis of nicotinic acid reflect the growing emphasis on eco-friendly production methods. Research in this area explores the use of supported vanadium oxide catalysts for the oxidation of 3-picoline, a precursor to nicotinic acid, demonstrating a commitment to improving the environmental impact of chemical manufacturing. These studies are pivotal in advancing sustainable practices in the chemical industry, particularly in the production of vitamins and pharmaceuticals (Mari, 2016).

properties

IUPAC Name

2-(2,5-dioxo-1-prop-2-enylpyrrolidin-3-yl)sulfanylpyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4S/c1-2-6-15-10(16)7-9(12(15)17)20-11-8(13(18)19)4-3-5-14-11/h2-5,9H,1,6-7H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHHPMJDUDNWSOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)CC(C1=O)SC2=C(C=CC=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-Allyl-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid

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